molecular formula C11H15NO2 B6333024 (R)-5,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine CAS No. 1260590-97-3

(R)-5,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine

Cat. No. B6333024
CAS RN: 1260590-97-3
M. Wt: 193.24 g/mol
InChI Key: PMFJDFRZFOSMSM-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-5,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine, also known as R-Indenamine, is a chiral indenamine derivative with a broad range of applications in scientific research. It is a versatile compound with a wide range of applications in biochemistry, pharmacology, and medicinal chemistry. R-Indenamine has been used in many studies to investigate the structure-activity relationship of various bioactive molecules. Its unique properties make it an ideal compound for studying the mechanism of action of various drugs and biochemical pathways.

Scientific Research Applications

(R)-5,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine has been used in a variety of scientific studies. It has been used to study the structure-activity relationship of various bioactive molecules, such as neurotransmitters, hormones, and enzymes. It has also been used to study the mechanism of action of various drugs and biochemical pathways. In addition, (R)-5,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine has been used to study the pharmacokinetics and pharmacodynamics of various compounds.

Mechanism of Action

(R)-5,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine has been found to interact with various proteins and enzymes in the body. It binds to the active site of enzymes, and this binding can either activate or inhibit the enzyme’s activity. It can also bind to receptors and modulate their activity, which can lead to changes in the signaling pathways of the cell.
Biochemical and Physiological Effects
(R)-5,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2, which is involved in inflammation. It has also been found to inhibit the activity of certain receptors, such as the serotonin receptor, which is involved in mood regulation. Additionally, (R)-5,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine has been found to modulate the activity of certain hormones, such as cortisol and testosterone.

Advantages and Limitations for Lab Experiments

(R)-5,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and is readily available. Additionally, it is non-toxic and has a low potential for drug-drug interactions. However, one limitation is that it is not as potent as other compounds and may not be suitable for certain experiments.

Future Directions

Future research on (R)-5,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine could focus on its potential applications in drug development and drug delivery. Studies could also be done to further explore its mechanism of action and its effects on various biochemical and physiological pathways. Additionally, studies could be done to explore its potential use in the treatment of various diseases, such as cancer, Alzheimer’s disease, and Parkinson’s disease. Finally, further research could be done to explore its potential applications in biotechnology, such as in the production of enzymes and other bioactive molecules.

Synthesis Methods

(R)-5,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine can be synthesized using a variety of methods. The most common method is a three-step process involving the reaction of indole with dimethylformamide, followed by reaction with dimethyl sulfoxide, and finally reaction with an aqueous solution of sodium hydroxide. The resulting product is a white crystalline solid. Other methods of synthesis include the use of a Friedel-Crafts alkylation reaction, the use of a palladium-catalyzed reaction, and the use of a microwave-assisted reaction.

properties

IUPAC Name

(1R)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-13-10-5-7-3-4-9(12)8(7)6-11(10)14-2/h5-6,9H,3-4,12H2,1-2H3/t9-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMFJDFRZFOSMSM-SECBINFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(CCC2=C1)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C2[C@@H](CCC2=C1)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-5,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine

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